トリフェニルホスホニウム酢酸エチル

概要

説明

Ethyltriphenylphosphonium acetate is mainly used for the advancement and curing of phenolic-based epoxy resins and as a phase transfer catalyst . It exhibits considerably better latency and thermal stability when compared to amines, imidazoles, and quaternary ammonium salts . It also has minimal odor and color formation .

Molecular Structure Analysis

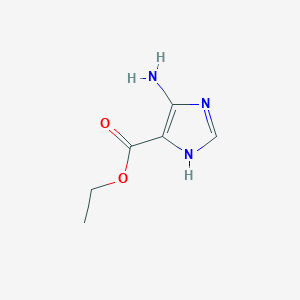

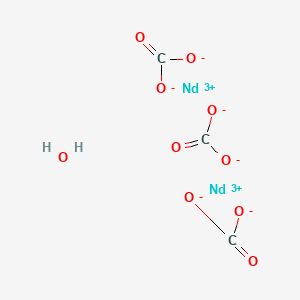

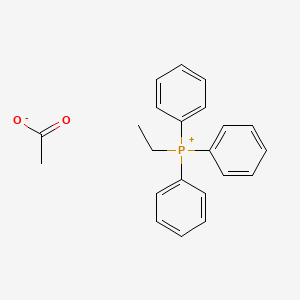

The molecular formula of Ethyltriphenylphosphonium acetate is C22H23O2P . Its average mass is 350.391 Da and its monoisotopic mass is 350.143555 Da .Physical And Chemical Properties Analysis

Ethyltriphenylphosphonium acetate is a colorless to slightly yellow liquid . It is soluble in water and alcohol . The molecular formula is C22H23O2P . The average mass is 350.391 Da and the monoisotopic mass is 350.143555 Da .科学的研究の応用

合成有機化学におけるウィッティヒ反応

トリフェニルホスホニウム酢酸エチルは、アルデヒドまたはケトンからアルケンを合成する方法であるウィッティヒ反応で使用されます . この反応は、天然物の全合成において特に有用です . トリフェニルホスホニウム酢酸エチルなどのホスホニウム塩から生成されたイリドは、アルデヒドまたはケトンと反応してアルケンを生成します .

天然物の合成

トリフェニルホスホニウム酢酸エチルを使用するウィッティヒ反応は、ラクトン、ピロン、またはラクタムを複雑な構造の足場として含む天然物の全合成に応用されてきました . これらの天然物は、アルカロイド、環状ペプチド、環状デプシペプチドなど、多くの場合、生物学的に活性な化合物です .

創薬と設計

トリフェニルホスホニウム酢酸エチルを使用するウィッティヒ反応を用いて合成された天然物は、創薬と発見において重要な役割を果たしています . これらの天然物とその分子構造は、生物活性のスクリーニングやさらなる創薬のモデルとして使用されてきました .

抗がん剤発見

ウィッティヒ反応でトリフェニルホスホニウム酢酸エチルを使用して合成された天然物は、抗がん剤発見分野における貴重なリード構造として認識されています .

4'-デメチルマクロフィロールの合成

トリフェニルホスホニウム酢酸エチルは、マクロフィロシドBの加水分解から得られる化合物である4'-デメチルマクロフィロールの合成に、ウィッティヒ反応で使用されてきました .

化学的性質の確認

トリフェニルホスホニウム酢酸エチルは、一般的に興味深い化合物を検索することで、化学名、CAS登録番号®、構造、または基本的な物理的特性を確認するために使用できます .

Safety and Hazards

作用機序

Target of Action

Ethyltriphenylphosphonium acetate is a chemical compound that primarily targets phenolic based epoxy resins . It acts as a phase transfer catalyst, facilitating the movement of a reactant from one phase to another and thus increasing the rate of reaction .

Mode of Action

The mode of action of Ethyltriphenylphosphonium acetate involves its interaction with its primary targets, the phenolic based epoxy resins . As a phase transfer catalyst, it enhances the reactivity of these resins, enabling them to undergo chemical reactions more efficiently . This results in the advancement and curing of the resins .

Biochemical Pathways

It is known that its action as a phase transfer catalyst can influence various chemical reactions and pathways, particularly those involving phenolic based epoxy resins . The downstream effects of these pathways can lead to changes in the properties and behavior of the resins .

Pharmacokinetics

It is designed to facilitate the movement of reactants between phases, which could influence its absorption and distribution within a system .

Result of Action

The result of the action of Ethyltriphenylphosphonium acetate is the enhanced reactivity and curing of phenolic based epoxy resins . This can lead to changes in the molecular and cellular properties of the resins, potentially altering their physical characteristics and performance .

Action Environment

The action of Ethyltriphenylphosphonium acetate can be influenced by various environmental factors. For instance, its efficacy as a phase transfer catalyst may be affected by the presence of other substances, the pH of the environment, and the temperature . Additionally, its stability could be influenced by factors such as light, heat, and moisture .

特性

IUPAC Name |

ethyl(triphenyl)phosphanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZUMXSLPJFMCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067945 | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

35835-94-0 | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35835-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylphosphonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Ethyltriphenylphosphonium acetate in the provided research papers?

A: In these studies, Ethyltriphenylphosphonium acetate functions as a catalyst in synthesizing specific polymers. [, , ]. It facilitates the reaction between epoxy resins and aromatic compounds containing hydroxyl and/or amide groups. This catalytic activity is highlighted in the production of solid epoxy resin E-12 [] and high-barrier poly(hydroxy amide ethers) [, ].

Q2: How does the choice of Ethyltriphenylphosphonium acetate as a catalyst influence the properties of the synthesized polymers?

A: Research indicates that using Ethyltriphenylphosphonium acetate as a catalyst offers advantages in controlling the properties of the final polymer product. For instance, in the synthesis of solid epoxy resin E-12, employing Ethyltriphenylphosphonium bromide resulted in a more stable reaction process compared to other catalysts []. This led to a transparent product with a desirable softening point. Similarly, when synthesizing poly(hydroxy amide ethers), Ethyltriphenylphosphonium acetate enabled the production of high-molecular-weight polymers with desirable thermal properties and oxygen barrier capabilities [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。